molecular formula C18H13NO2 B187999 3,5-Diphenylpyridine-2-carboxylic acid CAS No. 101605-25-8

3,5-Diphenylpyridine-2-carboxylic acid

Cat. No.: B187999
CAS No.: 101605-25-8
M. Wt: 275.3 g/mol
InChI Key: IDZSNZOQPGZZTG-UHFFFAOYSA-N
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Description

3,5-Diphenylpyridine-2-carboxylic acid: is an organic compound with the molecular formula C18H13NO2 It is a derivative of pyridine, featuring two phenyl groups attached at the 3 and 5 positions of the pyridine ring and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylpyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-diphenylpyridine.

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as benzaldehyde and ammonium acetate.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Products include ketones, aldehydes, or carboxylic acids.

    Reduction: Products include alcohols or aldehydes.

    Substitution: Products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 3,5-Diphenylpyridine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyridine derivatives.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3,5-Diphenylpyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

    2,4-Diphenylpyridine: Similar structure but with phenyl groups at the 2 and 4 positions.

    3,5-Diphenylpyridine: Lacks the carboxylic acid group.

    2-Carboxypyridine: Lacks the phenyl groups.

Uniqueness: 3,5-Diphenylpyridine-2-carboxylic acid is unique due to the presence of both phenyl groups and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-diphenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZSNZOQPGZZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323176
Record name 3,5-diphenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101605-25-8
Record name 3,5-diphenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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